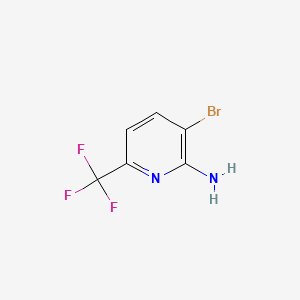

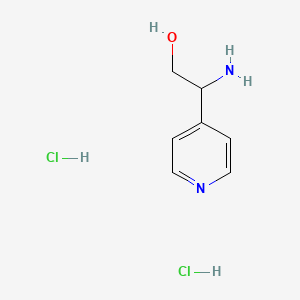

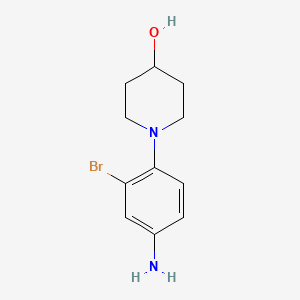

1-(4-Amino-2-bromophenyl)piperidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

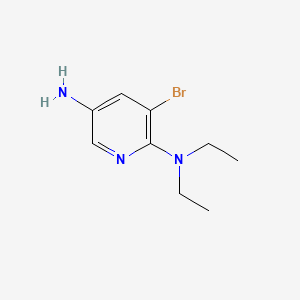

“1-(4-Amino-2-bromophenyl)piperidin-4-ol” is a chemical compound with the CAS number 1251049-23-6 . It is a synthetic fragment that plays a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of “1-(4-Amino-2-bromophenyl)piperidin-4-ol” involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

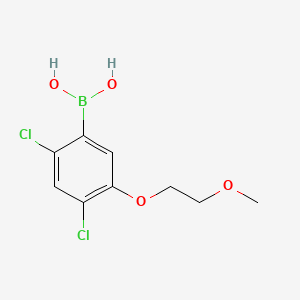

The molecular structure of “1-(4-Amino-2-bromophenyl)piperidin-4-ol” is represented by the linear formula C11H15BrN2O . The InChI code for the compound is 1S/C11H15BrN2O/c12-10-7-8(13)1-2-11(10)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Amino-2-bromophenyl)piperidin-4-ol” include a molecular weight of 271.16 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-(4-Amino-2-bromophenyl)piperidin-4-ol serves as an intermediate in the synthesis of various complex organic compounds. For example, it has been used in the preparation of 2′-amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidino-2-14C] - butyrophenone, a neuroleptic agent for metabolic studies. The synthesis involves a series of reactions including Mannich reaction, Grignard reaction, and hydrogenolysis, showcasing the compound's role in the construction of pharmacologically active molecules (Nakatsuka, Kawahara, & Yoshitake, 1981).

Application in Biological Studies

The chemical structure of 1-(4-Amino-2-bromophenyl)piperidin-4-ol allows its utilization in the development of fluorescent probes for biological applications. A study describes the synthesis of a reversible fluorescent probe based on the redox reaction of 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol with oxidative ClO(-) and reductive ascorbic acid (AA), demonstrating its potential in cyclic detection of ClO(-)/AA in aqueous solutions and living cells. This highlights its application in monitoring biological redox cycles, which is crucial for understanding cellular processes (Wang, Ni, & Shao, 2016).

Role in Material Science

The compound's unique chemical properties also find applications in material science, particularly in the synthesis of novel materials. For instance, the amination of meso-bromophenyl(polyalkyl)porphyrins with hydroxypiperidines, including derivatives similar to 1-(4-Amino-2-bromophenyl)piperidin-4-ol, has been explored for the creation of porphyrins containing a hydroxypiperidine fragment. These materials are of interest for their potential applications in photodynamic therapy and as components in electronic devices due to their photophysical properties (Artamkina et al., 2008).

Pharmaceutical Development

In the pharmaceutical domain, derivatives of 1-(4-Amino-2-bromophenyl)piperidin-4-ol have been synthesized and evaluated for their anticancer potential. The structural modifications of the piperidine ring and its derivatives have led to the discovery of compounds with promising anticancer activities, underscoring the compound's significance in the development of new therapeutic agents (Rehman et al., 2018).

Zukünftige Richtungen

Piperidines, including “1-(4-Amino-2-bromophenyl)piperidin-4-ol”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Eigenschaften

IUPAC Name |

1-(4-amino-2-bromophenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c12-10-7-8(13)1-2-11(10)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFCACYRYXGLDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-2-bromophenyl)piperidin-4-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.